Cas no 869080-96-6 (3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one)

3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one
- 3-(4-chlorophenyl)-8-[(dimethylazaniumyl)methyl]-2-oxochromen-7-olate
- 2H-1-Benzopyran-2-one, 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-
- 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
- F1862-0664
- SR-01000017918
- SR-01000017918-1
- 869080-96-6
- AKOS002049429
- 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2 h -chromen-2-one
- 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one
- 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one
-
- インチ: 1S/C18H16ClNO3/c1-20(2)10-15-16(21)8-5-12-9-14(18(22)23-17(12)15)11-3-6-13(19)7-4-11/h3-9,21H,10H2,1-2H3
- InChIKey: MPUNMRIXLMXLSM-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(CN(C)C)C(O)=CC=C2C=C1C1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 329.0818711g/mol
- どういたいしつりょう: 329.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.339±0.06 g/cm3(Predicted)
- ふってん: 509.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 6.29±0.20(Predicted)
3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1862-0664-20μmol |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |
869080-96-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1862-0664-30mg |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |
869080-96-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1862-0664-5mg |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |
869080-96-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1862-0664-40mg |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |
869080-96-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1862-0664-4mg |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |
869080-96-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1862-0664-10mg |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |
869080-96-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1862-0664-2μmol |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |
869080-96-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1862-0664-5μmol |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |
869080-96-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1862-0664-10μmol |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |
869080-96-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1862-0664-2mg |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |
869080-96-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-oneに関する追加情報
Professional Introduction to 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one (CAS No. 869080-96-6)
3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 869080-96-6, belongs to the chromene class, which is well-documented for its role in various pharmacological applications. The presence of multiple functional groups, including a 4-chlorophenyl moiety, a dimethylamino substituent, and a 7-hydroxy group, contributes to its complex reactivity and interaction with biological targets.
The chromenone core of this molecule is particularly noteworthy, as chromenes and their derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. Recent research has highlighted the importance of chromene derivatives in developing novel therapeutic agents, particularly in addressing chronic diseases and inflammatory conditions. The structural features of 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one make it a promising candidate for further investigation in medicinal chemistry.
In the context of modern drug discovery, the dimethylamino group in this compound plays a crucial role in modulating its pharmacokinetic properties. This amine moiety can influence solubility, permeability, and metabolic stability, which are critical factors in determining the compound's efficacy and safety. Additionally, the 4-chlorophenyl substituent introduces electronic and steric effects that can fine-tune interactions with biological receptors. These features make the compound an interesting subject for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one with greater accuracy. Molecular docking studies have suggested that this compound may interact with various enzymes and receptors involved in inflammatory pathways. For instance, preliminary data indicate potential binding to lipoxygenase and cyclooxygenase enzymes, which are key players in the production of pro-inflammatory mediators.
The 7-hydroxy group in the chromene ring adds another layer of complexity to the compound's biological profile. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can enhance binding affinity to target proteins. This feature is particularly relevant in designing molecules that require precise molecular recognition. Furthermore, hydroxylated chromenes have been reported to exhibit significant antioxidant activity, making this compound a candidate for applications in antiaging and neuroprotective therapies.
Current research is also exploring the synthetic pathways for obtaining 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one with high yield and purity. Advances in green chemistry principles have led to the development of more sustainable synthetic methods that minimize waste and reduce environmental impact. These innovations are essential for scaling up production while maintaining cost-effectiveness and compliance with regulatory standards.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and synthetic versatility. Chromene derivatives, in particular, have been recognized as valuable scaffolds for drug development. The unique combination of functional groups in 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one positions it as a potential lead compound for further optimization. Future studies may focus on modifying specific substituents to enhance potency or selectivity against particular biological targets.
From a therapeutic perspective, this compound holds promise for addressing multiple disease conditions simultaneously. Its ability to interact with various biological pathways suggests broad-spectrum activity, which could be advantageous in treating complex disorders. Additionally, the chromene core's inherent stability makes it a suitable candidate for formulation into oral or injectable drugs. Further preclinical studies are needed to validate these hypotheses and establish the compound's safety profile.
In conclusion, 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one (CAS No. 869080-96-6) is a structurally intriguing molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups and demonstrated interactions with biological targets make it a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic possibilities, this compound may emerge as a key player in developing innovative treatments for various diseases.
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